molecular formula C16H23NO2 B5199508 ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate

ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate

Cat. No.: B5199508
M. Wt: 261.36 g/mol
InChI Key: ZHJZXADIBCJIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate, also known as Mepivacaine, is a local anesthetic used to numb a specific area of the body. It is commonly used in dental procedures, minor surgeries, and as a pain reliever during childbirth. Mepivacaine is a member of the amide class of local anesthetics, which work by blocking nerve impulses in the affected area.

Mechanism of Action

Ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate works by blocking nerve impulses in the affected area. It does this by binding to and inhibiting the voltage-gated sodium channels in the nerve cells. This prevents the nerve cells from transmitting pain signals to the brain, resulting in numbness in the affected area.
Biochemical and Physiological Effects:
This compound has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause local side effects such as swelling, redness, and itching at the injection site. In rare cases, it can also cause allergic reactions.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate is commonly used in research studies as a local anesthetic to reduce pain in animal models. Its advantages include its effectiveness, ease of use, and low systemic toxicity. However, its limitations include the potential for local side effects and the need for careful dosing to avoid systemic effects.

Future Directions

There are several potential future directions for research involving ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate. One area of interest is the development of new formulations or delivery methods to improve its effectiveness and reduce side effects. Another area of interest is the investigation of its potential use in treating chronic pain conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential long-term effects on the body.

Synthesis Methods

Ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate can be synthesized through a multi-step process starting from 3-methylbenzylamine and ethyl chloroformate. The reaction involves the formation of an intermediate, which is then reacted with piperidine to form the final product. The yield of the reaction is typically high, and the product can be purified through recrystallization.

Scientific Research Applications

Ethyl 1-(3-methylbenzyl)-2-piperidinecarboxylate has been extensively studied for its use as a local anesthetic. It has been shown to be effective in reducing pain during dental procedures, minor surgeries, and childbirth. Additionally, it has been used in research studies to investigate the effects of local anesthesia on the body.

Properties

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-3-19-16(18)15-9-4-5-10-17(15)12-14-8-6-7-13(2)11-14/h6-8,11,15H,3-5,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJZXADIBCJIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.